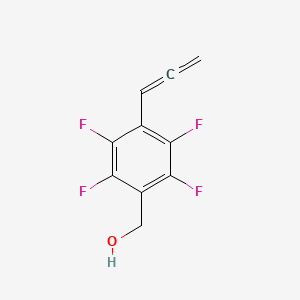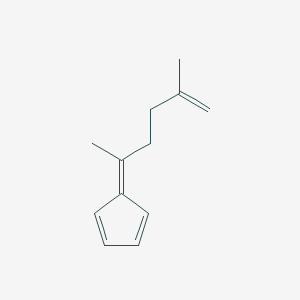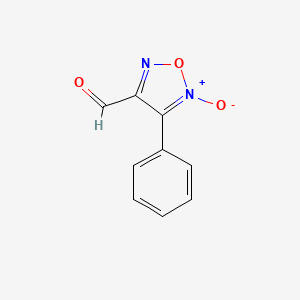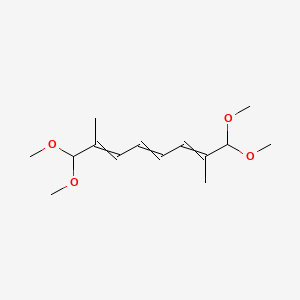
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene is a natural compound with an intriguing structure. It belongs to the class of biphenanthrenes, which are polycyclic aromatic compounds. This particular compound has four methoxy groups (–OCH₃) and two methyl groups (–CH₃) attached to its biphenanthrene core. It was recently isolated from the fibrous roots of Bletilla striata, a terrestrial orchid plant. Notably, this compound exhibits antibacterial activity against several Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes for 1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene are not extensively documented. its isolation from Bletilla striata suggests that it can be obtained through extraction from natural sources. Further research is needed to explore efficient synthetic methods.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its rarity and specific natural source make large-scale production challenging.
Análisis De Reacciones Químicas
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely undergoes various chemical reactions due to its functional groups. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. The major products formed from these reactions would depend on the specific reaction pathways.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could inspire novel synthetic strategies.
Biology and Medicine: Given its antibacterial activity, investigations into its potential as an antimicrobial agent are warranted. Additionally, its toxicity toward tumor cells suggests possible anticancer properties. Further studies are needed to understand its mechanisms of action and therapeutic potential.
Industry: While not yet applied industrially, its antibacterial properties could find use in localized infection treatments. more research is necessary to validate its efficacy and safety.
Mecanismo De Acción
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely exerts its effects by disrupting bacterial cell membranes. This membrane-targeting action leads to cell death. Further investigations are needed to uncover the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene’s uniqueness lies in its specific methoxy and methyl substitutions on the biphenanthrene scaffold. Similar compounds within the biphenanthrene family include other natural products and synthetic analogs. none may precisely match its structure and biological activity .
Propiedades
Número CAS |
128759-95-5 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1,1,8,8-tetramethoxy-2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C14H24O4/c1-11(13(15-3)16-4)9-7-8-10-12(2)14(17-5)18-6/h7-10,13-14H,1-6H3 |
Clave InChI |
GFOWBWVJCFFKIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC=C(C)C(OC)OC)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


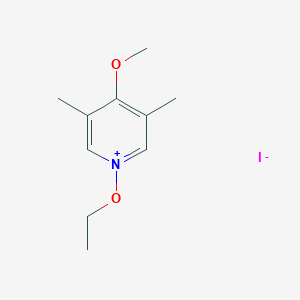
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
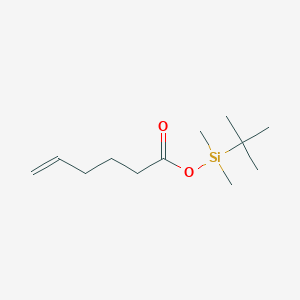
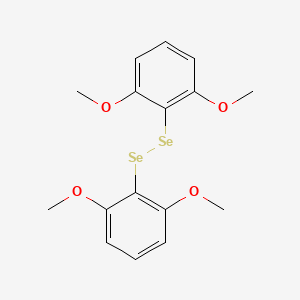
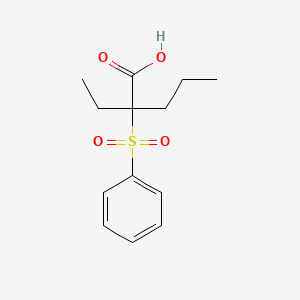
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

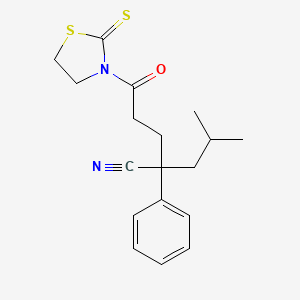
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
